molecular formula C18H20FN3O3 B2922158 4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide CAS No. 2034278-98-1

4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide

Cat. No.: B2922158
CAS No.: 2034278-98-1
M. Wt: 345.374
InChI Key: IOABYYMPXIRZFA-KOMQPUFPSA-N
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Description

4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a synthetic small molecule with a molecular formula of C18H20FN3O3 and a molecular weight of 345.37 g/mol . It features a stereospecific (1r,4r)-cyclohexyl core structure, which serves as a central linker connecting a 4-methoxybenzamide group and a 5-fluoropyrimidine moiety . This specific spatial arrangement is critical for its interaction with biological targets. The compound is part of a class of 5-fluoropyrimidine derivatives, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents . With computed properties including five rotatable bonds and a topological polar surface area of approximately 73.3 Ų, this molecule possesses characteristics that are favorable for permeability and bioactivity, making it a valuable scaffold for hit-to-lead optimization campaigns . Researchers can utilize this compound in high-throughput screening assays to identify potential inhibitors of key enzymatic pathways, in structural biology studies to probe protein-ligand interactions, and as a building block in the synthesis of more complex molecules for pharmacological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-24-15-6-2-12(3-7-15)17(23)22-14-4-8-16(9-5-14)25-18-20-10-13(19)11-21-18/h2-3,6-7,10-11,14,16H,4-5,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOABYYMPXIRZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with (1r,4r)-4-(cyclohexane-1-yl)but-2-yn-1-ol to form an intermediate. This intermediate is then reacted with 5-fluoropyrimidine-2-amine to produce the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and methanol, with the reactions being carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what can be gathered about the compound "4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide":

Basic Information

  • PubChem CID: 91626370
  • Molecular Formula: C18H20FN3O3
  • Molecular Weight: 345.4 g/mol
  • Synonyms: Several synonyms are listed, including 2034278-98-1, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-methoxybenzamide, AKOS025319010, and F6485-1252
  • IUPAC Name: N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methoxybenzamide
  • InChI: InChI=1S/C18H20FN3O3/c1-24-15-6-2-12(3-7-15)17(23)22-14-4-8-16(9-5-14)25-18-20-10-13(19)11-21-18/h2-3,6-7,10-11,14,16H,4-5,8-9H2,1H3,(H,22,23)
  • InChIKey: IOABYYMPXIRZFA-UHFFFAOYSA-N
  • SMILES: COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F

Potential Research Areas

While the search results do not provide explicit applications of this specific compound, they do point to related areas of research that could be relevant:

  • Hematological Malignancies: One search result discusses febuxostat as a prophylaxis for tumor lysis syndrome in children with hematological malignancies . Given that the compound of interest contains a fluoropyrimidine moiety, it's conceivable that it could be investigated in similar contexts.
  • Myeloma: Another search result summarizes clinical data for myeloma presented at a meeting, including studies on novel anti-myeloma drug combinations and immunotherapy approaches . The presence of a benzamide group in the compound might suggest potential applications in this area, warranting further investigation.
  • General Chemical Research: Mentions of Sigma-Aldrich may indicate it is available for research purposes .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide involves its interaction with specific molecular targets. For instance, it is known to act as a selective agonist for the GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion. By binding to this receptor, the compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and available physicochemical

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Data Reference
Target Compound : 4-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide - 4-Methoxybenzamide
- trans-Cyclohexyl
- 5-Fluoropyrimidin-2-yloxy
358.15 (calculated) Stereochemistry critical for binding; no explicit bioactivity reported
N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide - Benzamide
- 4-Methylbenzyloxy
- 5-Fluoropyrimidine
367.37 (calculated) Fungicidal activity; optimized for agricultural use
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide - Fluorophenyl chromenone
- Pyrazolo-pyrimidine
- Isopropylbenzamide
589.1 (M+1) Melting point: 175–178°C; potential kinase inhibitor
2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide - Trimethoxyphenylamino
- Bromopyrimidine
- Methylbenzamide
489.32 Inhibitor of autophagy pathways (e.g., SBI-0206965)
4-Methoxy-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide - Thiazole linker
- Pyrrolidinylsulfonylphenyl
- 4-Methoxybenzamide
454.53 (calculated) No bioactivity data; structural focus on sulfonamide-thiazole hybridization

Key Comparative Insights

Substituent Impact on Bioactivity
  • Linker Groups : Replacing the cyclohexyl group (target compound) with a benzyloxy group () reduces steric hindrance, possibly altering bioavailability .
Physicochemical Properties
  • Molecular Weight : The target compound’s lower molecular weight (~358 g/mol) suggests favorable pharmacokinetics compared to bulkier analogs (e.g., : 589 g/mol) .
  • Melting Points : ’s compound has a defined melting point (175–178°C), indicative of crystalline stability, whereas the target compound lacks such data .

Biological Activity

The compound 4-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is a structurally unique derivative that has garnered attention in pharmacological research. Its potential biological activities, particularly in the context of antiviral and anticancer properties, make it a subject of interest for further investigation. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-[(1R,4R)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide is C18H20FN3O3C_{18}H_{20}FN_{3}O_{3} with a molecular weight of approximately 341.37 g/mol . The compound features a methoxy group, a fluoropyrimidine moiety, and a cyclohexyl structure which contribute to its biological activity.

Antiviral Activity

Research has indicated that derivatives of benzamide, particularly those with methoxy substitutions, exhibit significant antiviral properties. For instance, studies on related compounds have shown effectiveness against Hepatitis B Virus (HBV), where the presence of specific structural features enhances their activity by increasing intracellular levels of antiviral proteins such as APOBEC3G .

Table 1: Antiviral Activity of Benzamide Derivatives

Compound NameTarget VirusIC50 (µM)Mechanism of Action
4-Methoxy-N-(4-chlorophenyl)HBV0.5Inhibits replication via A3G elevation
4-Methoxy-N-(1R,4R)-CyclohexylHBVTBDTBD

Anticancer Activity

The compound's structural analogs have also been evaluated for their anticancer properties. Notably, studies have demonstrated that methoxy-substituted benzamides can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Reference
4-Methoxy-N-(1R,4R)-CyclohexylMCF-73.1
4-Methoxy-N-(1R,4R)-CyclohexylHCT1165.3

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in viral replication and cancer cell proliferation. The methoxy group may enhance lipophilicity, facilitating cellular uptake and subsequent pharmacological effects.

Study on Antiviral Efficacy

A study conducted on a similar benzamide derivative demonstrated significant antiviral effects against HBV in vitro. The compound was shown to reduce viral load effectively while maintaining low cytotoxicity levels in liver cell lines .

Study on Anticancer Properties

In another study focused on anticancer activity, the compound was tested against several cancer cell lines. Results indicated that it could inhibit cell growth significantly at micromolar concentrations, suggesting potential as a therapeutic agent for cancer treatment .

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